6-Ethyl-5-fluoropyrimidine-4-carboxylic acid
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Overview
Description
6-Ethyl-5-fluoropyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-fluoropyrimidine-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea in the presence of a fluorinating agent. The reaction conditions often include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-5-fluoropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-5-fluoropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoropyrimidine-4-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA synthesis, such as thymidylate synthase, by mimicking the natural substrates of these enzymes. This inhibition disrupts DNA replication and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
4-Chloro-6-ethyl-5-fluoropyrimidine: Another fluorinated pyrimidine with similar properties.
Uniqueness: 6-Ethyl-5-fluoropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its bioavailability compared to other fluorinated pyrimidines .
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
6-ethyl-5-fluoropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H7FN2O2/c1-2-4-5(8)6(7(11)12)10-3-9-4/h3H,2H2,1H3,(H,11,12) |
InChI Key |
QUZDYADIEYLSNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)C(=O)O)F |
Origin of Product |
United States |
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